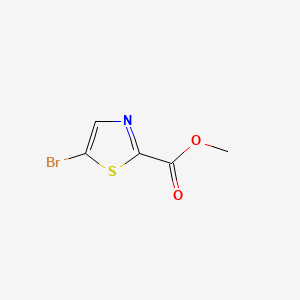

Methyl 5-bromothiazole-2-carboxylate

Description

Methyl 5-bromothiazole-2-carboxylate (CAS: 957346-62-2 or 1209458-91-2) is a brominated thiazole derivative featuring a methyl ester group at position 2 and a bromine atom at position 5 of the thiazole ring. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its reactive bromine substituent. Its molecular formula is $ \text{C}5\text{H}4\text{BrNO}_2\text{S} $, with a molecular weight of 222.06 g/mol.

Properties

IUPAC Name |

methyl 5-bromo-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2S/c1-9-5(8)4-7-2-3(6)10-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPIPEKCGDPLTCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662914 | |

| Record name | Methyl 5-bromo-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209458-91-2 | |

| Record name | Methyl 5-bromo-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-bromo-1,3-thiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromothiazole-2-carboxylate can be synthesized through several methods. One common method involves the bromination of thiazole-2-carboxylic acid, followed by esterification with methanol . The reaction conditions typically involve the use of bromine as the brominating agent and a suitable catalyst to facilitate the reaction . The esterification step requires an acid catalyst, such as sulfuric acid, to promote the formation of the methyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity . The production process is carefully monitored to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromothiazole-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride or sodium borohydride are used.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include various substituted thiazole derivatives with different functional groups.

Oxidation and Reduction Reactions: Products include sulfoxides, sulfones, and thiazolidines.

Coupling Reactions: Products include biaryl compounds and other complex aromatic structures.

Scientific Research Applications

Methyl 5-bromothiazole-2-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.

Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.

Industrial Applications: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-bromothiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with various enzymes and receptors, modulating their activity . The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets . These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs of methyl 5-bromothiazole-2-carboxylate include:

Physicochemical Properties

- Ester vs. Acid Derivatives : Carboxylic acid analogs (e.g., 5-bromo-4-methylthiazole-2-carboxylic acid) exhibit higher polarity and lower solubility in organic solvents compared to ester derivatives.

- Positional Isomerism : Methyl 4-bromothiazole-2-carboxylate (similarity 0.94) demonstrates how bromine placement alters electronic effects. The 4-bromo derivative may exhibit reduced reactivity in cross-couplings due to steric hindrance near the carboxylate group.

- Dual Halogenation : 4,5-Dibromothiazole-2-carboxylic acid’s dual bromine enhances electrophilicity but complicates regioselective reactions.

Research Findings

- Ester Stability : Ethyl esters (e.g., Ethyl 5-bromothiazole-2-carboxylate) show longer shelf-life than methyl esters under acidic conditions due to slower hydrolysis.

- Biological Activity : Thiazole-2-carboxylates with bromine at position 5 exhibit enhanced antimicrobial activity compared to 4-bromo isomers, as shown in preliminary bioassays.

- Synthetic Challenges : 4,5-Dibromothiazole-2-carboxylic acid requires careful optimization to avoid over-substitution in coupling reactions.

Biological Activity

Methyl 5-bromothiazole-2-carboxylate (MBT) is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and applications, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : CHBrNOS

- Molecular Weight : 222.06 g/mol

- CAS Number : 1209458-91-2

The compound features a thiazole ring with a bromine substituent at the 5-position, contributing to its unique reactivity and biological interactions.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.

- Anticancer Potential : Functions as an intermediate in the synthesis of anticancer agents.

- Enzyme Inhibition : Acts as an inhibitor for specific enzymes, influencing metabolic pathways.

The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. The thiazole moiety can modulate various biochemical pathways, enhancing or inhibiting specific biological functions. For instance, it has been shown to interact with protein kinases and phosphatases, which are crucial in cell signaling pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of MBT against several bacterial strains. The results indicated:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that MBT possesses considerable potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Anticancer Studies

In vitro studies demonstrated that MBT can induce apoptosis in cancer cell lines. A notable study reported:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC Values:

- HeLa: 25 µM

- MCF-7: 30 µM

The compound was found to activate caspase pathways, leading to programmed cell death in these cancer cells.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A research team investigated the effects of MBT on biofilm formation in Staphylococcus aureus. The study concluded that MBT significantly reduced biofilm biomass by 50% at a concentration of 16 µg/mL, indicating its potential utility in treating biofilm-associated infections. -

Case Study on Cancer Cell Apoptosis :

A detailed analysis using flow cytometry revealed that treatment with MBT resulted in a significant increase in the percentage of apoptotic cells in MCF-7 cell cultures compared to controls. This supports its role as a promising anticancer agent.

Comparison with Similar Compounds

This compound can be compared with other thiazole derivatives:

| Compound | Biological Activity | MIC (µg/mL) |

|---|---|---|

| Methyl 2-bromothiazole-5-carboxylate | Antimicrobial | 64 |

| Ethyl 2-bromothiazole-5-carboxylate | Anticancer | 50 |

| Methyl thiazole-4-carboxylate | Moderate antibacterial activity | 128 |

These comparisons highlight the enhanced activity of MBT due to its specific bromine substitution pattern.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.